Tris(2-cyanoethyl)phosphine
Overview
Description
Tris(2-cyanoethyl)phosphine is an organophosphorus compound with the formula P(CH2CH2CN)3 . It is a white solid that is air stable, which is unusual for a trialkylphosphine .
Synthesis Analysis
Tris(2-cyanoethyl)phosphine can be synthesized from commercially available [P(CH2OH)4]Cl and acrylonitrile . It can also be synthesized by the hydrophosphination of acrylonitrile with phosphine . Another synthesis method involves the acid hydrolysis of tris(2-cyanoethyl)phosphine in refluxing aqueous HCl .Molecular Structure Analysis
The molecular structure of Tris(2-cyanoethyl)phosphine has been investigated by laser ablation Fourier transform ion cyclotron resonance (LA-FTICR) and electrospray mass spectrometries (ESMS) .Chemical Reactions Analysis
Tris(2-cyanoethyl)phosphine has been used to produce 3,3’,3’'-phosphanetriyl-tri-propionic acid and hydrochloride by heating . It is also used as a reagent for the desulfurization of organic disulfides .Physical And Chemical Properties Analysis
Tris(2-cyanoethyl)phosphine has a boiling point of 426.9±40.0 °C at 760 mmHg . It has a flash point of 212.0±27.3 °C . It has 3 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Scientific Research Applications
Coordination Chemistry
Tris(2-cyanoethyl)phosphine is an intriguing ligand due to its straightforward synthesis from commercially available [P(CH₂OH)₄]Cl and acrylonitrile. Unlike most tertiary alkylphosphines, tcep is crystalline and air-stable. Its relatively small cone angle (132°) has attracted interest in its stereoelectronic properties . In coordination chemistry, tcep forms complexes with transition metal centers, including palladium, platinum, and gold . However, ruthenium complexes of this ligand have been less explored, making them an exciting area for further investigation.
Ruthenium π-Hydrocarbon Derivatives
Among the ruthenium complexes, tcep participates in the formation of π-hydrocarbon derivatives. For instance, the complexes [Ru(η⁵-C₅H₄R)Cl(tcep)₂] (where R = H, CH₃, CH₃CO) are synthesized by reacting [Ru(η⁵-C₅H₄R)Cl(PPh₃)₂] with excess tcep in toluene . These derivatives exhibit interesting reactivity and potential applications.
Desulfurization Reagent
Tris(2-cyanoethyl)phosphine serves as an effective reagent for the desulfurization of organic disulfides. Its ability to remove sulfur atoms from organic compounds makes it valuable in synthetic chemistry and material science .
Immobilization of DNA on Gold Nanoclusters
Researchers have explored the use of tris(2-cyanoethyl)phosphine for immobilizing DNA on gold nanoclusters (AuNCs). This immobilization technique has significant implications for molecular recognition, pattern assembly, and nanoscale applications .
Antitumor Copper(I) Complexes
Tris(2-cyanoethyl)phosphine has been employed in the synthesis of copper(I) complexes with antitumor activity. These complexes represent a promising avenue for cancer research and drug development .
Mechanism of Action
Target of Action
Tris(2-cyanoethyl)phosphine is primarily a protein crosslinker . It interacts with proteins, forming bonds between different protein molecules, and plays a crucial role in the structure and function of proteins.
Mode of Action
Tris(2-cyanoethyl)phosphine interacts with its protein targets by forming covalent bonds, resulting in crosslinked proteins . This interaction can alter the structure and function of the proteins, leading to changes in their activity. Additionally, Tris(2-cyanoethyl)phosphine can be used to synthesize copper (I) complexes, which have shown antitumor activity .
Biochemical Pathways
The synthesis of copper (I) complexes, which have antitumor activity, suggests that Tris(2-cyanoethyl)phosphine may play a role in cancer-related pathways .
Result of Action
The primary result of Tris(2-cyanoethyl)phosphine’s action is the crosslinking of proteins, which can alter their structure and function . This can lead to changes in cellular processes and potentially influence disease states. For example, the synthesis of copper (I) complexes with antitumor activity suggests that Tris(2-cyanoethyl)phosphine could have potential therapeutic applications in cancer treatment .
Action Environment
The action, efficacy, and stability of Tris(2-cyanoethyl)phosphine can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. It is known to be air-stable, which is unusual for a trialkylphosphine
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[bis(2-cyanoethyl)phosphanyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZAMJVESILJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(CCC#N)CCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063268 | |
Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-cyanoethyl)phosphine | |
CAS RN |
4023-53-4 | |
Record name | Tris(2-cyanoethyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4023-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris(2-cyanoethyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4023-53-4 | |
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Record name | Propanenitrile, 3,3',3''-phosphinidynetris- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-cyanoethyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.535 | |
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Record name | tris(2-cyanoethyl)phosphine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846HYB5W2B | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tris(2-cyanoethyl)phosphine?
A1: Tris(2-cyanoethyl)phosphine has the molecular formula C9H12N3P and a molecular weight of 193.19 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize tris(2-cyanoethyl)phosphine?
A2: Common spectroscopic techniques include:
- NMR Spectroscopy (1H, 13C, 31P): Provides information about the structure and bonding environment of the molecule. [, , ]
- Infrared Spectroscopy (IR): Reveals characteristic vibrational frequencies, particularly useful for identifying functional groups like C≡N and P-C. [, , ]
- Mass Spectrometry (ESI-MS, LA-FTICR): Used to determine the molecular weight and analyze fragmentation patterns, providing insights into structure and potential decomposition pathways. [, ]
Q3: What factors can affect the stability of tris(2-cyanoethyl)phosphine in solution?
A3:
- pH: Tris(2-cyanoethyl)phosphine is less stable in phosphate buffers, particularly at neutral pH. []
- Presence of Metal Chelators: Stability is compromised in the presence of metal chelators like EGTA. []
Q4: How does tris(2-cyanoethyl)phosphine typically coordinate to metal centers?
A5: Tris(2-cyanoethyl)phosphine primarily acts as a σ-donor ligand through its phosphorus atom, forming complexes with various transition metals. [, ] The cyano groups can also participate in weaker secondary interactions with metal centers. []
Q5: How does the presence of oxygen, sulfur, or selenium atoms in derivatives of tris(2-cyanoethyl)phosphine influence their ligand properties?
A6: The addition of O, S, or Se significantly reduces the ligand effectiveness compared to the parent phosphine. [] This suggests a deactivating effect on the donor abilities of both the phosphorus and cyano-nitrogen atoms.
Q6: Does the nature of the anion impact the coordination behavior of tris(2-cyanoethyl)phosphine in copper(I) complexes?
A7: Yes, the nature of the anion significantly affects the secondary coordination of the nitrile groups in copper(I) complexes with tris(2-cyanoethyl)phosphine. []
Q7: Can tris(2-cyanoethyl)phosphine form polymeric structures with metal ions?
A8: Yes, tris(2-cyanoethyl)phosphine can act as a bridging bidentate ligand, forming polymeric structures. For example, it forms a polymeric chain structure with mercury(II) chloride where near-linear Cl–Hg–P units are linked by bridging chlorine atoms. []
Q8: What are some notable applications of tris(2-cyanoethyl)phosphine in synthetic chemistry?
A8:
- Precursor for Tris(2-carboxyethyl)phosphine Hydrochloride: Acid hydrolysis of tris(2-cyanoethyl)phosphine yields tris(2-carboxyethyl)phosphine hydrochloride, a valuable reagent for reducing disulfides in aqueous media. [, , ]
- Ligand in Metal Complexes: Tris(2-cyanoethyl)phosphine serves as a ligand in various metal complexes with potential catalytic applications. [, , , , ]
Q9: Does tris(2-cyanoethyl)phosphine exhibit any π acidity?
A11: While primarily a σ-donor, tris(2-cyanoethyl)phosphine shows some degree of π acidity, likely influenced by the electron-withdrawing nature of the cyano groups. This property has been investigated in the context of its complexes with metal carbonyls. []
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